

# Application Note: Analysis of 2-Phenoxy-1-phenylethanol-d1 by Mass Spectrometry

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## Compound of Interest

Compound Name: *2-Phenoxy-1-phenylethanol-d1*

Cat. No.: *B12392367*

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## Abstract

This application note details the predicted mass spectrometry fragmentation of **2-Phenoxy-1-phenylethanol-d1**, a deuterated analog of a compound with applications in organic synthesis and as a fragrance ingredient. Understanding the fragmentation pattern is crucial for its identification and quantification in various matrices. This document provides a theoretical fragmentation pathway based on established principles of mass spectrometry for alcohols and deuterated compounds. A generalized protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) is also presented.

## Introduction

2-Phenoxy-1-phenylethanol and its isotopically labeled analogs are important in mechanistic studies, metabolic fate investigations, and as internal standards in quantitative analyses. Mass spectrometry is a powerful tool for the structural elucidation and quantification of such compounds. The fragmentation of molecules upon ionization in a mass spectrometer provides a unique fingerprint that can be used for identification. For alcohols, two of the most common fragmentation pathways are alpha-cleavage and dehydration. The presence of a deuterium atom at the C1 position in **2-Phenoxy-1-phenylethanol-d1** is expected to influence the mass-to-charge ratio ( $m/z$ ) of the resulting fragment ions, providing valuable structural information.

## Predicted Fragmentation Pathways

The molecular weight of 2-Phenoxy-1-phenylethanol is 214.26 g/mol .<sup>[1]</sup> The deuterated analog, **2-Phenoxy-1-phenylethanol-d1**, will have a molecular weight of approximately 215.27 g/mol . Upon electron ionization, the molecule is expected to undergo characteristic fragmentation reactions.

1. Alpha-Cleavage: This is a common fragmentation pathway for alcohols where the bond between the carbon bearing the hydroxyl group (alpha-carbon) and an adjacent carbon is cleaved.<sup>[2][3][4][5][6]</sup> For **2-Phenoxy-1-phenylethanol-d1**, two primary alpha-cleavage routes are possible:

- Cleavage of the C1-C2 bond: This would result in the formation of a resonance-stabilized benzylic cation containing the deuterium atom.
- Cleavage of the C1-phenyl bond: This would lead to a phenoxyethyl cation.

2. Dehydration: The loss of a water molecule (H<sub>2</sub>O) is another characteristic fragmentation for alcohols.<sup>[2][3][4][6]</sup> In the case of **2-Phenoxy-1-phenylethanol-d1**, this would involve the hydroxyl group and a hydrogen atom from an adjacent carbon. The resulting radical cation would have a mass 18 units less than the molecular ion.

3. Other Fragmentations: Cleavage of the ether bond (C-O-C) can also occur, leading to the formation of phenoxy and phenylethanol-related ions.

## Quantitative Data Summary

The following table summarizes the predicted major fragment ions for **2-Phenoxy-1-phenylethanol-d1** based on the proposed fragmentation pathways. The relative abundance is a qualitative prediction.

Predicted Fragment Ion	Proposed Structure	m/z (amu)	Predicted Relative Abundance
[M]• <sup>+</sup>	C <sub>14</sub> H <sub>13</sub> DO <sub>2</sub> • <sup>+</sup>	215	Low
[M-HDO]• <sup>+</sup>	C <sub>14</sub> H <sub>12</sub> O• <sup>+</sup>	196	Moderate
[C <sub>7</sub> H <sub>6</sub> DO] <sup>+</sup>	Phenyl-CD-OH <sup>+</sup>	108	High
[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>	Phenoxy methyl cation	107	Moderate
[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>	Phenoxy cation	93	Moderate
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation	77	Moderate

## Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of **2-Phenoxy-1-phenylethanol**.

**d1.** Optimization may be required for specific instrumentation and applications.

### 1. Sample Preparation:

- Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 10-100 µg/mL.
- If necessary, perform derivatization (e.g., silylation) to improve volatility and thermal stability, though this will alter the fragmentation pattern.

### 2. Gas Chromatography (GC) Conditions:

- GC System: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless (or split, depending on concentration).
- Injection Volume: 1 µL.

- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 1 min.
  - Ramp: 15 °C/min to 280 °C.
  - Hold: 5 min at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

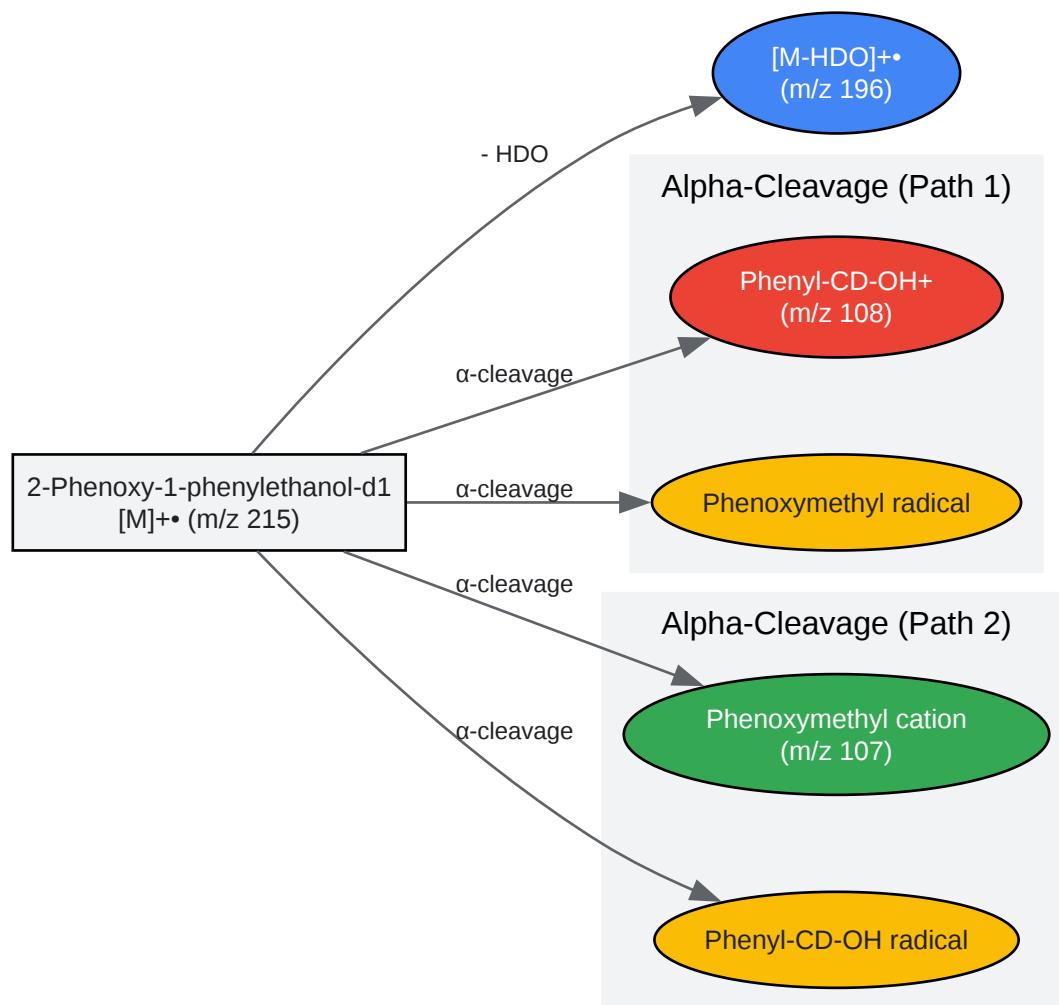
### 3. Mass Spectrometry (MS) Conditions:

- MS System: Agilent 5977A or equivalent single quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-350.
- Scan Speed: 2 scans/sec.

### 4. Data Analysis:

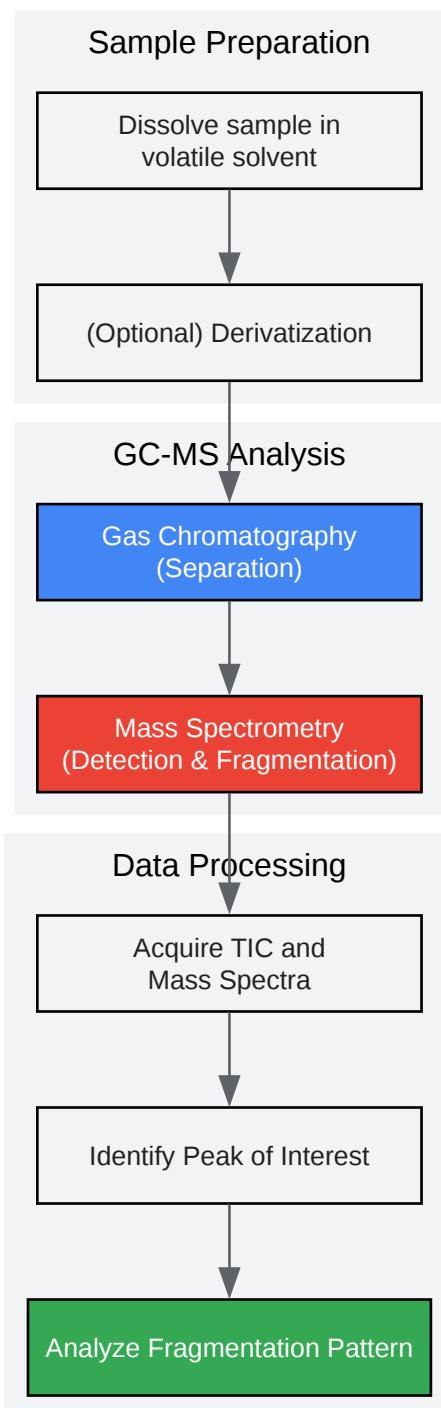
- Acquire the total ion chromatogram (TIC) and mass spectra.
- Identify the peak corresponding to **2-Phenoxy-1-phenylethanol-d1** based on its retention time.
- Analyze the mass spectrum of the identified peak and compare the observed fragment ions with the predicted fragmentation pattern.

## Visualizations



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Caption: Predicted fragmentation pathway of **2-Phenoxy-1-phenylethanol-d1**.



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Caption: General experimental workflow for GC-MS analysis.

## Conclusion

The predicted fragmentation pattern of **2-Phenoxy-1-phenylethanol-d1** is dominated by alpha-cleavage and dehydration, consistent with the behavior of similar alcoholic compounds in mass spectrometry. The deuterium label at the C1 position provides a distinct mass shift in one of the primary fragment ions, aiding in its identification. The provided GC-MS protocol offers a starting point for the analysis of this compound, which can be adapted for various research and developmental applications. It is important to note that this fragmentation pathway is theoretical and should be confirmed with experimental data.

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